Cas no 330189-80-5 (N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-3-(trifluoromethyl)benzamide)

N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-3-(trifluoromethyl)benzamide is a specialized organic compound featuring a thiazole-thiophene core with a trifluoromethyl-substituted benzamide moiety. Its structural design imparts unique electronic and steric properties, making it valuable in medicinal chemistry and agrochemical research. The presence of the chlorothiophene and trifluoromethyl groups enhances its potential as a bioactive intermediate, particularly in the development of enzyme inhibitors or receptor modulators. The compound's stability and reactivity profile allow for further functionalization, enabling tailored applications in drug discovery and material science. Its well-defined synthesis route ensures reproducibility, supporting its use in high-precision research and industrial applications.
N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-3-(trifluoromethyl)benzamide structure
330189-80-5 structure
商品名:N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-3-(trifluoromethyl)benzamide
CAS番号:330189-80-5
MF:C15H8ClF3N2OS2
メガワット:388.815030097961
CID:6406981
PubChem ID:2359906

N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-3-(trifluoromethyl)benzamide 化学的及び物理的性質

名前と識別子

    • N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-3-(trifluoromethyl)benzamide
    • EU-0004051
    • AKOS001020289
    • SCHEMBL16440462
    • N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
    • N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(trifluoromethyl)benzamide
    • F0317-0238
    • Z28305088
    • 330189-80-5
    • WLFKNAZYLNJELB-UHFFFAOYSA-N
    • Benzamide, N-[4-(5-chloro-2-thienyl)-2-thiazolyl]-3-(trifluoromethyl)-
    • インチ: 1S/C15H8ClF3N2OS2/c16-12-5-4-11(24-12)10-7-23-14(20-10)21-13(22)8-2-1-3-9(6-8)15(17,18)19/h1-7H,(H,20,21,22)
    • InChIKey: WLFKNAZYLNJELB-UHFFFAOYSA-N
    • ほほえんだ: C(NC1=NC(C2SC(Cl)=CC=2)=CS1)(=O)C1=CC=CC(C(F)(F)F)=C1

計算された属性

  • せいみつぶんしりょう: 387.9718674g/mol
  • どういたいしつりょう: 387.9718674g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 24
  • 回転可能化学結合数: 3
  • 複雑さ: 469
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 98.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.3

N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-3-(trifluoromethyl)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0317-0238-2μmol
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
330189-80-5 90%+
2μmol
$57.0 2023-07-28
Life Chemicals
F0317-0238-25mg
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
330189-80-5 90%+
25mg
$109.0 2023-07-28
Life Chemicals
F0317-0238-10μmol
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
330189-80-5 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F0317-0238-2mg
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
330189-80-5 90%+
2mg
$59.0 2023-07-28
Life Chemicals
F0317-0238-5μmol
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
330189-80-5 90%+
5μmol
$63.0 2023-07-28
Life Chemicals
F0317-0238-5mg
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
330189-80-5 90%+
5mg
$69.0 2023-07-28
Life Chemicals
F0317-0238-50mg
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
330189-80-5 90%+
50mg
$160.0 2023-07-28
Life Chemicals
F0317-0238-4mg
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
330189-80-5 90%+
4mg
$66.0 2023-07-28
Life Chemicals
F0317-0238-1mg
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
330189-80-5 90%+
1mg
$54.0 2023-07-28
Life Chemicals
F0317-0238-10mg
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
330189-80-5 90%+
10mg
$79.0 2023-07-28

N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-3-(trifluoromethyl)benzamide 関連文献

N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-3-(trifluoromethyl)benzamideに関する追加情報

Professional Introduction to N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-3-(trifluoromethyl)benzamide (CAS No. 330189-80-5)

N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-3-(trifluoromethyl)benzamide is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 330189-80-5, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry. The unique structural features of this compound, particularly its N-4-(5-chlorothiophen-2-yl) and 1,3-thiazol-2-yl substituents, contribute to its potential as a lead molecule in the discovery of novel therapeutic agents.

The benzamide moiety in the molecular structure of N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-3-(trifluoromethyl)benzamide plays a crucial role in determining its pharmacological properties. Benzamides are well-known for their ability to interact with various biological targets, including enzymes and receptors, which makes them valuable scaffolds for drug design. The presence of the trifluoromethyl group further enhances the compound's bioactivity by influencing its metabolic stability and binding affinity. This structural motif is particularly interesting because it has been shown to improve the pharmacokinetic profiles of several drug candidates.

In recent years, there has been a growing interest in the development of therapeutics targeting inflammatory and immunological pathways. N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-3-(trifluoromethyl)benzamide has been investigated for its potential role in modulating these pathways due to its ability to interact with key inflammatory mediators. Studies have suggested that this compound may exhibit anti-inflammatory properties by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are critical in the production of pro-inflammatory cytokines and chemokines, making them attractive targets for therapeutic intervention.

The 5-chlorothiophen moiety in the compound's structure is another key feature that contributes to its biological activity. Thiophene derivatives are known for their diverse pharmacological effects, including antimicrobial, antiviral, and anti-inflammatory properties. The chloro substituent on the thiophene ring enhances the compound's lipophilicity, which can improve its cell membrane penetration and thus its overall bioavailability. This structural element is particularly relevant in the context of drug design, as it allows for fine-tuning of the molecule's pharmacokinetic and pharmacodynamic properties.

Recent advancements in computational chemistry have enabled researchers to more effectively predict the biological activity of novel compounds like N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-3-(trifluoromethyl)benzamide. Molecular docking studies have shown that this compound can bind to various protein targets with high affinity. For instance, it has been demonstrated that the benzamide moiety can interact with proteases involved in inflammation and pain signaling. These interactions suggest that the compound may have therapeutic potential in conditions such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-3-(trifluoromethyl)benzamide involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps include condensation reactions between appropriately substituted thiophene derivatives and benzamides under controlled conditions. The use of protecting groups is essential to prevent unwanted side reactions during synthesis. Advances in synthetic methodologies have made it possible to produce this compound on a larger scale, which is crucial for both preclinical and clinical studies.

In conclusion, N-4-(5-chlorothiophen-2-ylyl)-1,3-thiazolanyl]-3(trifluoromethyl)benzamide (CAS No. 330189805) is a promising candidate for further development as a therapeutic agent. Its unique structural features and demonstrated biological activity make it an attractive molecule for drug discovery efforts aimed at treating inflammatory and immunological disorders. Continued research into this compound will likely yield valuable insights into its mechanism of action and potential clinical applications.

おすすめ記事

推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Enjia Trading Co., Ltd